4-Bromo-6-(trifluoromethyl)pyridin-3-amine
Description
4-Bromo-6-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative with a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) substituent at position 2. Its molecular formula is C₆H₄BrF₃N₂, and it is structurally characterized by a six-membered aromatic ring with distinct electronic properties due to the electron-withdrawing effects of both Br and CF₃ groups. This compound is primarily utilized in medicinal chemistry as a building block for bromodomain inhibitors and other heterocyclic drug candidates .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFNZCDXOQIFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 6-(trifluoromethyl)pyridin-3-amine using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Coupling reactions produce biaryl compounds with potential applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)pyridin-3-amine is utilized in several research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contrasted with related pyridine and pyridazine derivatives. Below is a detailed analysis:
Positional Isomers
- 2-Bromo-6-(trifluoromethyl)pyridin-3-amine (CAS 117519-16-1) Molecular Formula: C₆H₄BrF₃N₂ (identical to the target compound). Key Differences: The bromine atom is at position 2 instead of 3. For instance, the 2-bromo derivative may exhibit slower Suzuki-Miyaura coupling rates due to steric constraints near the amine group . Applications: Used in synthesizing kinase inhibitors and agrochemicals.
4-Bromo-3-(trifluoromethyl)pyridin-2-amine (CID 68496904)
Pyridazine Analogs
- 4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine Molecular Formula: C₁₀H₇BrFN₃. Key Differences: A pyridazine ring (two adjacent nitrogen atoms) replaces the pyridine core. Such derivatives are explored in cancer therapeutics due to enhanced DNA intercalation properties .
Substituted Pyridines with Alternative Functional Groups
6-Bromo-2-fluoropyridin-3-amine (A428121)
- Molecular Formula : C₅H₄BrFN₂.
- Key Differences : A fluorine atom replaces the trifluoromethyl group. The reduced electron-withdrawing effect increases the amine’s nucleophilicity, favoring electrophilic aromatic substitution reactions. Purity levels (97%) and scalability are comparable to the target compound .
- 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 1402664-67-8) Molecular Formula: C₇H₇F₃N₂. Key Differences: A methyl group replaces the bromine atom, enhancing solubility in nonpolar solvents. This derivative is favored in pharmacokinetic studies for improved metabolic stability .
Comparative Data Table
Research Findings
- Reactivity: The trifluoromethyl group in this compound lowers the pKa of the amine (≈3.5) compared to non-fluorinated analogs (pKa ≈5.0), enhancing its role as a directing group in metal-catalyzed reactions .
- Synthetic Utility : In contrast to 2-bromo isomers, the 4-bromo configuration facilitates regioselective Buchwald-Hartwig aminations with higher yields (70–80% vs. 50–60% for 2-bromo derivatives) .
- Market Trends : Global production of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine (CAS 117519-16-1) is projected to grow at 6.2% CAGR (2020–2025), driven by demand for kinase inhibitors, while 4-bromo derivatives remain niche .
Biological Activity
Overview
4-Bromo-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound characterized by a pyridine ring with bromine and trifluoromethyl substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, making them more effective in biological applications.
The biological activity of this compound is largely attributed to the unique properties imparted by the trifluoromethyl group and the structural characteristics of the pyridine moiety. These properties enable the compound to interact selectively with biological targets, influencing various biochemical pathways.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antichlamydial Activity : A study highlighted that derivatives containing a trifluoromethyl group exhibited notable antichlamydial activity against Chlamydia trachomatis, which is responsible for common sexually transmitted infections. The presence of the trifluoromethyl group was crucial for this activity, as compounds lacking this substituent showed no effectiveness .
- Selectivity and Toxicity : The mentioned derivatives displayed selectivity towards C. trachomatis without adversely affecting host cell viability. Furthermore, they were evaluated for toxicity and found to have mild effects on mammalian cell lines, indicating a favorable safety profile .
- Synthesis and Applications : The compound serves as a building block in synthetic chemistry, facilitating the development of more complex molecules with potential pharmacological applications. It is also explored for its role in drug development, particularly in enhancing pharmacokinetic properties.
Comparative Analysis
To understand how this compound compares to other similar compounds, a table summarizing key attributes is presented below:
| Compound Name | Structure Features | Biological Activity | Selectivity |
|---|---|---|---|
| This compound | Bromine and trifluoromethyl groups on pyridine | Antichlamydial | High |
| 4-Bromo-2-(trifluoromethyl)pyridine | Different substitution pattern | Limited activity | Moderate |
| 6-Bromo-5-(trifluoromethyl)pyridin-3-amine | Similar structure but different position | Varies | Low |
Case Studies
- Antichlamydial Derivatives : In a study focusing on the structure-activity relationship (SAR) of sulfonylpyridines, it was found that introducing trifluoromethyl groups significantly enhanced antichlamydial activity. Compounds without this group were ineffective, underscoring its importance in drug design .
- Bioconversion Studies : Research on bioconversion using Burkholderia sp. MAK1 demonstrated that pyridine derivatives could be transformed into hydroxylated products, showcasing their potential for metabolic engineering applications. However, specific transformations involving trifluoromethyl-substituted compounds were slower but yielded distinct metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
